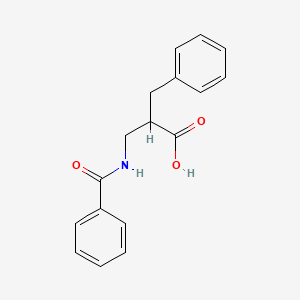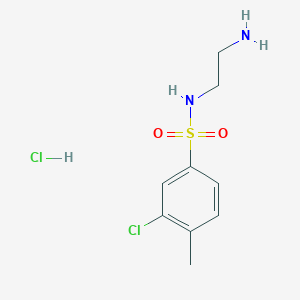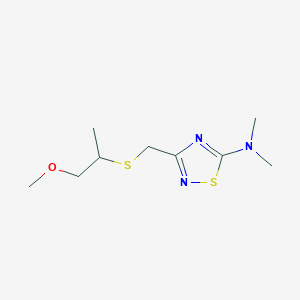
2-(Benzamidomethyl)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzamidomethyl)-3-phenylpropanoic acid, also known as BPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPMP is a derivative of phenylalanine and is classified as an amino acid derivative. It has been shown to exhibit promising activity in various biological processes, including the regulation of protein-protein interactions and the inhibition of enzymes.
Wirkmechanismus
2-(Benzamidomethyl)-3-phenylpropanoic acid exerts its biological activity through the inhibition of enzymes and the regulation of protein-protein interactions. The inhibition of enzymes such as the proteasome and USP14 can lead to the accumulation of misfolded proteins and the induction of cell death. The regulation of protein-protein interactions can affect various biological processes, including gene expression and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and to inhibit tumor growth in animal models. This compound has also been shown to regulate glucose metabolism and to improve insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Benzamidomethyl)-3-phenylpropanoic acid has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been shown to exhibit high potency and selectivity for its target enzymes and protein-protein interactions. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(Benzamidomethyl)-3-phenylpropanoic acid. One direction is the development of this compound analogs with improved stability and solubility. Another direction is the investigation of the role of this compound in cellular processes beyond enzyme inhibition and protein-protein interactions. Additionally, the potential therapeutic applications of this compound in various diseases, including cancer and metabolic disorders, warrant further investigation.
Synthesemethoden
2-(Benzamidomethyl)-3-phenylpropanoic acid can be synthesized through a multistep process involving the reaction of benzylamine with phenylacetic acid followed by the conversion of the resulting intermediate to this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
2-(Benzamidomethyl)-3-phenylpropanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including the proteasome and the deubiquitinase USP14. This compound has also been shown to regulate protein-protein interactions, including the interaction between the transcription factor HIF-1α and the coactivator p300.
Eigenschaften
IUPAC Name |
2-(benzamidomethyl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(14-9-5-2-6-10-14)18-12-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRWEGLEEIGDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)

![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)


![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)

![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)